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Abstract

This technical guide provides a comprehensive overview of the discovery, development, and
pharmacological profile of RU 58642, a potent non-steroidal antiandrogen (NSAA). Developed
by Roussel Uclaf, RU 58642 emerged as a high-affinity ligand for the androgen receptor (AR),
demonstrating significant potential in preclinical studies for androgen-dependent conditions.
This document details its history, mechanism of action, synthesis, and the experimental
methodologies employed in its evaluation. Quantitative data are presented in structured tables,
and key biological pathways and experimental workflows are visualized through diagrams to
offer a thorough resource for researchers in the field of androgen-related drug discovery.

Introduction

The quest for potent and selective modulators of the androgen receptor (AR) has been a
cornerstone of research in androgen-dependent pathologies, ranging from prostate cancer to
dermatological conditions like androgenetic alopecia. In the 1990s, the French pharmaceutical
company Roussel Uclaf was at the forefront of developing novel non-steroidal antiandrogens
(NSAAs). Among the promising compounds that emerged from their research was RU 58642.

RU 58642, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-
(trifluoromethyl)benzonitrile, is a derivative of nilutamide.[1][2] It was identified as a compound
with a remarkably high and specific affinity for the androgen receptor.[3][4] Early investigations
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highlighted its potential as a topical treatment for androgenetic alopecia (male-pattern
baldness), a condition driven by the action of androgens on hair follicles.[2] However, its
development did not progress past the initial trial stages.[2] This guide aims to consolidate the
available technical information on RU 58642, providing a detailed account of its discovery and
developmental history.

History and Development

The development of RU 58642 was part of Roussel Uclaf's broader research program in the
late 1980s and early 1990s focused on creating potent and selective non-steroidal
antiandrogens. This program aimed to improve upon existing antiandrogens like flutamide and
nilutamide. The research strategy at Roussel-Uclaf involved a multi-step process beginning
with in vitro assays to screen for high-affinity AR binders, followed by in vivo studies to assess
antiandrogenic activity.[5]

While a precise timeline for the development of RU 58642 is not publicly available, the primary
publication detailing its pharmacological profile appeared in 1998, suggesting its discovery and
preclinical evaluation occurred in the preceding years.[3] The compound was investigated for
its potential in treating androgen-dependent skin disorders.[5] A controlled study on its
analogue, RU 58841, for hair growth on balding scalp grafts was published in 1997, indicating
the timeframe of Roussel Uclaf's interest in this area.[6]

Despite its promising preclinical profile, the development of RU 58642 was discontinued. The
exact reasons for this have not been officially disclosed, but it is known that development did
not proceed beyond initial trial stages for androgenetic alopecia.[2] The challenges in
developing topical treatments for hair loss, including issues with compliance, perceived
efficacy, and side effects, may have contributed to this decision.[7]

Mechanism of Action

RU 58642 functions as a competitive antagonist of the androgen receptor. In androgen-
responsive tissues, testosterone is converted to the more potent androgen, 5a-
dihydrotestosterone (DHT). DHT binds to the ligand-binding domain of the AR in the cytoplasm,
leading to a conformational change, dissociation of heat shock proteins, dimerization, and
translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to androgen
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response elements (ARES) on the DNA, recruiting co-regulators and initiating the transcription
of androgen-dependent genes that regulate cell growth, differentiation, and function.

RU 58642, due to its high affinity for the AR, competes with endogenous androgens like DHT
for binding to the receptor's ligand-binding pocket. By occupying this site without inducing the
necessary conformational changes for receptor activation, RU 58642 prevents the downstream
signaling cascade, thereby inhibiting the expression of androgen-regulated genes.
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Figure 1: Androgen Receptor Signaling and RU 58642 Inhibition.
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Synthesis

The synthesis of RU 58642, a hydantoin derivative, follows general procedures for the
preparation of N-substituted aryl hydantoins. While the specific patent (FR2693461B1) from
Roussel Uclaf is not readily available with detailed methods, the synthesis of similar structures
involves a multi-step process. A plausible synthetic route is outlined below based on the
synthesis of related compounds.

Starting Materials

Synthesis Steps Final Product
Acetone Cyanohydrin
Formation of IS Cyclization with I q ||
a-aminonitrile Isocyanate Precursor pLAI ation IR szl
4-Amino-2-(trifluoromethyl)benzonitrile

Click to download full resolution via product page

Figure 2: Generalized Synthesis Workflow for RU 58642.

The synthesis would likely begin with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with
a source of the dimethyl-substituted carbon, such as acetone cyanohydrin, to form an
intermediate a-aminonitrile. This intermediate would then undergo cyclization, possibly through
reaction with an isocyanate or a related precursor, to form the hydantoin ring. The final step
would involve the N-alkylation of the hydantoin with a cyanomethyl group to yield RU 58642.

Quantitative Data

The pharmacological activity of RU 58642 has been quantified through various in vitro and in
vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Androgen Receptor Binding Affinity
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Compound

Relative Binding Affinity Receptor Specificity (RBA,
(RBA, %) vs. Testosterone %)

Androgen Receptor

Estrogen Receptor

Testosterone 100 -
RU 58642 46 <0.1
Hydroxyflutamide 0.8 -
Nilutamide 0.8 -
Bicalutamide 1.8 -

Data sourced from a comparative analysis of androgen receptor ligands.[4]

Table 2: In Vivo Anti-androgenic Activity in Rats

Potency vs. .
Lowest Effective
Reference .
Route of Dose (Significant
Compound o . Compounds .
Administration o Decrease in
(Reduction in .
. Prostate Weight)
Prostate Weight)
3-30 times more
potent than flutamide,
RU 58642 Oral ) ) 0.3 mg/kg
nilutamide, and
bicalutamide
3-100 times more
potent than flutamide,
Subcutaneous 0.3 mg/kg

nilutamide, and

bicalutamide

Data from the pharmacological profile of RU 58642.[3][8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation

of RU 58642.
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In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen
for binding to the androgen receptor.

Protocol Outline:

o Preparation of Cytosol: Ventral prostates are excised from castrated male rats (e.qg.,
Sprague-Dawley) 24 hours post-castration. The tissue is homogenized in a low-salt buffer
(e.g., TEDG buffer: Tris-HCI, EDTA, DTT, glycerol) and centrifuged at high speed (e.qg.,
30,000 x g) to obtain the cytosol fraction containing the androgen receptors.[3]

o Competitive Binding: Aliquots of the prostate cytosol are incubated with a fixed concentration
of a radiolabeled androgen, typically [3H]-Metribolone (R1881), and varying concentrations of
the unlabeled test compound (RU 58642) or reference compounds.[1][3] Incubation is
carried out at 4°C for an extended period (e.g., 16-20 hours) to reach equilibrium.[9][10]

o Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the
free radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds
the receptor-ligand complex.[9][10]

e Quantification: The amount of radioactivity in the bound fraction is measured using a liquid
scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then
calculated relative to a reference androgen like testosterone or R1881.
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Figure 3: Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Anti-androgenic Activity Assay (Hershberger
Assay Adaptation)

This in vivo assay evaluates the ability of a compound to antagonize the effects of an androgen
on the growth of androgen-dependent tissues in castrated male rats. The protocol described for
RU 58642 is an adaptation of the standardized Hershberger bioassay.[3][11]

Protocol Outline:
e Animal Model: Immature male rats (e.g., Sprague-Dawley) are castrated.[11]
o Treatment Groups: The castrated rats are divided into several groups:

o Vehicle control (castrated, no treatment)
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o Androgen control (castrated + testosterone propionate)

o Test groups (castrated + testosterone propionate + varying doses of RU 58642)

Dosing: Testosterone propionate is administered subcutaneously to stimulate the growth of
androgen-dependent tissues. RU 58642 is administered either orally or subcutaneously for a
set duration (e.g., 10 consecutive days).[3]

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are
euthanized. Androgen-dependent tissues, primarily the ventral prostate and seminal
vesicles, are carefully dissected and weighed.[3][11]

Data Analysis: The weights of the prostate and seminal vesicles from the test groups are
compared to those of the androgen control group. A statistically significant reduction in tissue
weight indicates anti-androgenic activity. The dose-response relationship is analyzed to
determine the potency of the compound.
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Figure 4: Workflow for In Vivo Anti-androgenicity Assay.

Conclusion

RU 58642 stands as a testament to the drug discovery efforts of Roussel Uclaf in the field of
non-steroidal antiandrogens. Its high affinity and selectivity for the androgen receptor, coupled
with its potent in vivo activity, positioned it as a promising candidate for the treatment of
androgen-dependent disorders. Although its development was not pursued to market, the data
gathered on RU 58642 have contributed to the broader understanding of structure-activity
relationships for androgen receptor antagonists. This technical guide has synthesized the
available information on its discovery, mechanism of action, synthesis, and preclinical
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evaluation, providing a valuable resource for researchers and professionals in the ongoing
development of novel therapies targeting the androgen receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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